Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The presence of iodine in the structure makes it a valuable intermediate for further functionalization and derivatization.
Preparation Methods
The synthesis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate typically involves the iodination of an imidazo[1,2-b]pyridazine precursor. One common method includes the reaction of ethyl imidazo[1,2-b]pyridazine-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Chemical Reactions Analysis
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Scientific Research Applications
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has different substituents, which can lead to variations in biological activity and chemical reactivity.
Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but with the iodine atom at a different position, affecting its reactivity and applications.
This compound stands out due to its unique substitution pattern, which can influence its chemical behavior and biological properties.
Properties
Molecular Formula |
C9H8IN3O2 |
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Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-3-4-8-11-5-7(10)13(8)12-6/h3-5H,2H2,1H3 |
InChI Key |
VMKIFSQLQOCTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NC=C2I)C=C1 |
Origin of Product |
United States |
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